3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-morpholin-4-ylpurine-2,6-dione
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Overview
Description
3-methyl-7-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl}-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a purine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl}-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting methyl hydrazinecarbodithioate with appropriate aldehydes or ketones in the presence of hydrochloric acid as a catalyst.
Attachment of the Thiadiazole Ring to the Purine Core: This step involves the reaction of the thiadiazole derivative with a purine precursor under controlled conditions to form the desired compound.
Introduction of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, typically using morpholine and a suitable leaving group on the purine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions are common, especially at the morpholine and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
3-methyl-7-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl}-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole and purine moieties are crucial for binding to these targets, potentially inhibiting their activity or modulating their function . The morpholine group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Cefazolin: A compound with a similar thiadiazole moiety, used as an antibiotic.
Tofacitinib: A compound with a purine core, used as a JAK inhibitor.
Uniqueness
3-methyl-7-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl}-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combination of a purine core, thiadiazole ring, and morpholine group. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C16H21N7O3S2 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-morpholin-4-ylpurine-2,6-dione |
InChI |
InChI=1S/C16H21N7O3S2/c1-10-19-20-16(28-10)27-9-3-4-23-11-12(21(2)15(25)18-13(11)24)17-14(23)22-5-7-26-8-6-22/h3-9H2,1-2H3,(H,18,24,25) |
InChI Key |
XGOKLKLBGLKVNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCCCN2C3=C(N=C2N4CCOCC4)N(C(=O)NC3=O)C |
Origin of Product |
United States |
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